molecular formula C7H7BrN2O B12938521 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B12938521
M. Wt: 215.05 g/mol
InChI Key: UVWGKUJIOCYTCQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one (CAS 2432829-48-4) is a high-purity chemical building block featuring a brominated pyrazole ring fused with a cyclobutanone scaffold. Its molecular formula is C7H7BrN2O with a molecular weight of 215.05 g/mol . The 4-bromo substitution on the pyrazole ring is a critical synthetic handle, making this compound a valuable intermediate in Structure-Activity Relationship (SAR) studies for developing novel bioactive molecules . The pyrazolone structural motif is a critical element in drugs aimed at diverse biological endpoints . Researchers utilize such brominated pyrazole derivatives as key precursors in the synthesis of compounds for screening against various biological targets. Specifically, pyrazolone derivatives have demonstrated significant potential in medicinal chemistry research, exhibiting activities including antimicrobial and antitumor effects . This compound is for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)cyclobutan-1-one

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6H,1-2H2

InChI Key

UVWGKUJIOCYTCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Cyclobutanone Derivatives

  • Reaction Scheme: The typical approach involves reacting 4-bromo-1H-pyrazole with a cyclobutanone derivative under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as the base to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.

  • Solvents and Conditions: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve both reactants and facilitate the nucleophilic substitution. The reaction temperature is usually elevated (e.g., 60–80°C) to promote cyclization and substitution efficiency.

  • Purification: After completion, the product is purified by silica gel chromatography or recrystallization to isolate the desired compound with high purity.

Alternative Synthetic Routes

  • Palladium-Catalyzed Cross-Coupling: In some cases, a pre-functionalized cyclobutanone (e.g., halogenated at the 3-position) can be coupled with 4-bromo-1H-pyrazole using palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This method allows for precise control over substitution patterns and can improve yields.

  • Cyclization Approaches: Starting from appropriate precursors, cyclization reactions under controlled conditions can form the cyclobutanone ring with the pyrazole substituent already attached or introduced in a subsequent step.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: For industrial production, continuous flow synthesis can be employed to enhance reaction control, scalability, and safety. This method allows precise temperature and residence time control, improving yield and reproducibility.

  • Catalyst and Solvent Optimization: Selection of efficient catalysts and greener solvents can reduce costs and environmental impact. Optimization of reaction parameters such as molar ratios, temperature, and reaction time is critical for maximizing yield.

Parameter Typical Conditions Notes
Base Potassium carbonate (K₂CO₃) Facilitates deprotonation of pyrazole N1
Solvent DMF, THF Polar aprotic solvents preferred
Temperature 60–80°C Elevated temperature promotes reaction
Reaction Time 12–24 hours Monitored by TLC or HPLC
Purification Silica gel chromatography, recrystallization Ensures high purity
Alternative Catalysts Pd-based catalysts (for cross-coupling) Used in Suzuki or Buchwald-Hartwig methods
Scale-up Method Continuous flow reactors Enhances control and scalability
  • Analytical Confirmation: The structure and purity of the synthesized compound are confirmed by ^1H and ^13C NMR spectroscopy, mass spectrometry (HRMS), IR spectroscopy (notably the ketone C=O stretch near 1700 cm⁻¹), and, if possible, X-ray crystallography to verify molecular geometry.

  • Stability and Storage: The compound should be stored in airtight, light-resistant containers under inert atmosphere (nitrogen or argon) at low temperatures (around –20°C) to prevent degradation or loss of bromine.

The preparation of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is primarily achieved through nucleophilic substitution of 4-bromo-1H-pyrazole onto cyclobutanone derivatives under basic conditions in polar aprotic solvents. Alternative palladium-catalyzed cross-coupling methods provide additional synthetic flexibility. Industrial synthesis benefits from continuous flow techniques and catalyst optimization. Analytical methods ensure product integrity, and proper storage conditions maintain compound stability.

This synthesis strategy balances efficiency, selectivity, and scalability, making it suitable for both research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various pyrazole derivatives .

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is C_8H_8BrN_3O. The compound's structure can be represented as follows:Structure C8H8BrN3O\text{Structure }\quad \text{C}_8\text{H}_8\text{BrN}_3\text{O}The presence of the bromine atom and the pyrazole ring enhances its binding affinity to biological targets, making it a candidate for various applications in medicinal chemistry.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its structural features allow it to interact with specific biological targets, modulating their activity effectively.

Antimicrobial Activity

Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism involves disrupting cellular processes by targeting specific enzymes or receptors essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival.

Enzyme Interaction Studies

The interactions of this compound with molecular targets such as enzymes and receptors have been a focal point in research. The brominated pyrazole enhances binding affinity, allowing for effective modulation of enzyme activity, which is crucial for understanding its therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Core: Cyclobutanone (four-membered ketone ring).
  • Substituent : 4-Bromo-pyrazole at the 3-position.

Analog 1 : 4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, )

  • Core : Pyrazole fused with tetrahydroindole.
  • Substituents : 4-Chlorophenyl, sulfonamide, and bromine.
  • Key Difference : The sulfonamide group and tetrahydroindole system introduce hydrogen-bonding capacity and bulkiness, absent in the target compound .

Analog 2 : 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (–5)

  • Core: Dihydropyrazole with a butanone chain.
  • Substituents : 4-Bromo- and 4-fluorophenyl groups.
  • Key Difference: The butanone side chain and dihydropyrazole ring reduce ring strain compared to the cyclobutanone core in the target compound .

Analog 3 : 4-Bromo-1-phenyl-1H-pyrazol-3-ol derivatives ()

  • Core : Pyrazole with hydroxyl or ketone groups.
  • Substituents : Methyl, phenyl, or trifluoromethyl groups.
  • Key Difference: The absence of a cyclobutanone ring and presence of aromatic substituents alter electronic properties .

Physical and Spectroscopic Properties

Property Target Compound (Hypothesized) Analog 1 () Analog 2 ()
Melting Point Moderate (est. 100–150°C) 129–130°C 160–161°C (Analog 18, )
IR (C=O stretch) ~1740–1780 cm⁻¹ (cyclobutanone) 1670 cm⁻¹ (tetrahydroindole) 1710 cm⁻¹ (butanone)
1H-NMR Cyclobutanone protons (~3.0–4.0 ppm) Pyrazoline protons (3.13–4.16 ppm) Aromatic protons (7.56–8.10 ppm)

Notes:

  • The cyclobutanone ring in the target compound likely increases ring strain, raising the C=O IR stretch frequency compared to less strained ketones .
  • Sulfonamide-containing analogs (e.g., Compound 17) exhibit NH/NH2 signals in NMR, absent in the target compound .

Biological Activity

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a cyclobutanone moiety substituted with a 4-bromo-1H-pyrazole group. This unique structure is believed to contribute to its biological activity by influencing interactions with molecular targets.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazoles have been reported to possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the bromine atom may enhance the compound's efficacy against these pathogens.
  • Anti-inflammatory Effects : Compounds containing the pyrazole nucleus have demonstrated anti-inflammatory activity. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .
  • Anticancer Potential : Some pyrazole derivatives have been investigated for their anticancer properties. For instance, modifications of the pyrazole structure have led to compounds that show promise in inhibiting tumor growth through various mechanisms .

The mechanism of action for this compound is primarily based on its ability to interact with specific enzymes and receptors. The bromine atom may enhance binding affinity and selectivity towards these targets. The cyclobutanone ring is also thought to stabilize interactions with biomolecules, thereby modulating their activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibition of TNF-α, IL-6
AnticancerPotential inhibition of tumor growth

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of pyrazole derivatives, compounds similar to this compound were shown to reduce edema in animal models significantly. The results indicated that specific substitutions on the pyrazole ring could enhance anti-inflammatory effects comparable to standard drugs like indomethacin .

Case Study: Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of pyrazole derivatives. Compounds were screened against various bacterial strains, revealing that modifications in the structure could lead to improved efficacy. For example, compounds with aliphatic amide linkages showed heightened activity against Klebsiella pneumonia and other resistant strains .

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